molecular formula C8H5ClF2O2 B2846924 Methyl 2-chloro-3,5-difluorobenzoate CAS No. 1261846-02-9

Methyl 2-chloro-3,5-difluorobenzoate

Cat. No.: B2846924
CAS No.: 1261846-02-9
M. Wt: 206.57
InChI Key: IYDYFGQDDRCRGF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,5-difluorobenzoate is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-chloro-3,5-difluorobenzoate are currently unknown .

Pharmacokinetics

Its impact on bioavailability, therefore, remains unclear. It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored at a temperature between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,5-difluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3,5-difluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Reduction: 2-chloro-3,5-difluorobenzyl alcohol.

    Hydrolysis: 2-chloro-3,5-difluorobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-3,5-difluorobenzoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving esterases.

    Medicine: Potential precursor for the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Methyl 2-chloro-3,5-difluorobenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-3,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYFGQDDRCRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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